IRBP derived peptide, R16
Description
Overview of IRBP as a Retinal Autoantigen
Interphotoreceptor Retinoid-Binding Protein (IRBP) is a crucial glycoprotein (B1211001) found in the interphotoreceptor matrix, the space between the photoreceptor cells and the retinal pigment epithelium. wikigenes.org Its primary function is to shuttle retinoids (forms of vitamin A) between these two layers, a process essential for the visual cycle. wikigenes.org However, due to its location and immunogenic properties, IRBP can also act as a potent autoantigen, capable of triggering an autoimmune response against the retina. wikigenes.org This makes it a significant molecule in the study of autoimmune uveitis, a group of inflammatory conditions affecting the eye. wikigenes.orgplos.org The immune system, under certain conditions, can mistakenly recognize IRBP as a foreign substance, leading to the development of experimental autoimmune uveoretinitis (EAU) in animal models, which serves as a valuable tool for understanding human uveitis. plos.orgnih.govnih.gov
Historical Context of IRBP Derived Peptide R16 in Autoimmune Research
The identification of specific regions within the large IRBP molecule that are responsible for its immunogenicity was a pivotal step in autoimmune research. Scientists isolated and synthesized various peptide fragments of IRBP to pinpoint these "uveitogenic" epitopes. Among these, a 15-amino acid peptide, designated R16, corresponding to residues 1177-1191 of the bovine IRBP sequence, proved to be highly effective in inducing EAU in susceptible animal models, particularly the Lewis rat. nih.govnih.govnih.gov The sequence of this peptide is ADGSSWEGVGVVPDV. nih.govarvojournals.orgdovepress.com This discovery in the late 1980s and early 1990s provided researchers with a powerful and consistent tool to induce and study autoimmune eye disease in a controlled laboratory setting. nih.govnih.gov
Significance of R16 as a Model Immunogen in Experimental Ocular Autoimmunity
The use of the R16 peptide as a model immunogen has been instrumental in advancing our understanding of the cellular and molecular mechanisms underlying autoimmune uveitis. nih.govnih.govbiocat.com Its ability to consistently induce disease in specific rat strains has allowed for detailed investigations into the roles of different immune cells, cytokines, and major histocompatibility complex (MHC) molecules in the disease process. nih.govnih.gov
Research has shown that R16 is an immunodominant epitope, meaning it elicits a strong immune response. nih.govnih.gov Studies have demonstrated that immunization with R16 can induce EAU in various rat strains, highlighting its ability to bind to different MHC class II molecules. nih.govnih.gov This cross-reactivity is significant as it suggests that certain epitopes of IRBP could be uveitogenic in humans with diverse HLA haplotypes. nih.gov Furthermore, the R16 model has been crucial for testing potential therapeutic interventions and for studying the principles of immune tolerance. nih.govbmj.com
Detailed Research Findings
The study of R16 has yielded a wealth of data on its immunogenicity and its role in the pathogenesis of EAU.
| Property | Description | References |
| Amino Acid Sequence | ADGSSWEGVGVVPDV | nih.govarvojournals.orgdovepress.com |
| Origin | Residues 1177-1191 of bovine Interphotoreceptor Retinoid-Binding Protein (IRBP) | nih.govnih.gov |
| Primary Function in Research | Induction of Experimental Autoimmune Uveoretinitis (EAU) | nih.govbiocat.comlabscoop.com |
| Key Research Model | Lewis Rat | nih.govnih.govbmj.com |
The immunogenicity of R16 has been extensively studied in various rat strains, revealing differences in susceptibility to EAU.
| Rat Strain | RT1 Haplotype | EAU Incidence with R16 Immunization | Lymphocyte Proliferation Response to R16 |
| LEW | l | 100% | Substantial |
| WKAH | k | 75% | Substantial |
| SDJ | u | 0% | None |
| LEJ | j | 75% | Substantial |
| BUF | b | 19% | Substantial |
This table summarizes the findings from a study examining the uveitogenicity and immunogenicity of R16 in different rat strains, demonstrating that the same peptide can induce disease and immunity in various genetic backgrounds. nih.gov
Further research has delved into the specific T-cell responses elicited by R16. While CD4+ T cells were initially thought to be the primary mediators of EAU, studies have shown that CD8+ T cells specific for R16 are also capable of inducing the disease. aai.org This finding expanded the understanding of the cellular mechanisms driving ocular autoimmunity.
The R16 model has also been instrumental in exploring the complex interplay of cytokines in autoimmune uveitis. For instance, studies have investigated the role of cytokines like IL-17 and IFN-γ in the inflammatory process triggered by R16 immunization. aai.org
Structure
2D Structure
Properties
Molecular Formula |
C64H96N16O24 |
|---|---|
Molecular Weight |
1473.5 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C64H96N16O24/c1-28(2)49(61(100)69-25-45(85)77-50(29(3)4)62(101)78-51(30(5)6)63(102)80-18-12-15-42(80)60(99)74-39(21-48(90)91)57(96)79-52(31(7)8)64(103)104)76-44(84)24-67-54(93)36(16-17-46(86)87)71-56(95)37(19-33-22-66-35-14-11-10-13-34(33)35)73-59(98)41(27-82)75-58(97)40(26-81)70-43(83)23-68-55(94)38(20-47(88)89)72-53(92)32(9)65/h10-11,13-14,22,28-32,36-42,49-52,66,81-82H,12,15-21,23-27,65H2,1-9H3,(H,67,93)(H,68,94)(H,69,100)(H,70,83)(H,71,95)(H,72,92)(H,73,98)(H,74,99)(H,75,97)(H,76,84)(H,77,85)(H,78,101)(H,79,96)(H,86,87)(H,88,89)(H,90,91)(H,103,104)/t32-,36-,37-,38-,39-,40-,41-,42-,49-,50-,51-,52-/m0/s1 |
InChI Key |
AYMGCOQOTSECLR-JHRUTCCQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
Immunological Characterization of Irbp Derived Peptide R16
Epitope Identification and Definition of R16
An epitope is the specific part of an antigen that is recognized by the immune system. The identification and characterization of the R16 epitope within the larger IRBP molecule have been crucial for understanding its role in autoimmunity.
R16 is a peptide fragment derived from the bovine interphotoreceptor retinoid-binding protein (IRBP). aai.orgscispace.com It is specifically defined as the amino acid sequence 1177–1191 of this protein. aai.orgnih.govimrpress.comkoreamed.org The single-letter amino acid sequence of R16 is ADGSSWEGVGVVPDV. aai.orgscispace.comaai.orgimrpress.comanaspec.cominnopep.com This specific sequence is a critical determinant for its immunological activity.
Table 1: Sequence of IRBP Derived Peptide R16
| Feature | Description |
|---|---|
| Origin | Bovine Interphotoreceptor Retinoid-Binding Protein (IRBP) |
| Residue Position | 1177-1191 aai.orgnih.govimrpress.comkoreamed.org |
| Amino Acid Sequence | ADGSSWEGVGVVPDV aai.orgscispace.comaai.orgimrpress.comanaspec.cominnopep.com |
| Molecular Formula | C64H96N16O24 anaspec.com |
| Molecular Mass | 1473.7 g/mol anaspec.com |
Within the entire IRBP protein, which contains multiple potential epitopes, R16 has been identified as an immunodominant epitope. imrpress.comnih.gov This means that the immune response is preferentially directed against this specific peptide fragment. nih.gov In animal models, particularly the Lewis rat, R16 is highly immunogenic and is a major pathogenic determinant in the induction of experimental autoimmune uveitis (EAU). nih.govarvojournals.organaspec.com The immunodominance of R16 is closely linked to its ability to effectively bind to Major Histocompatibility Complex (MHC) class II molecules and be presented to T-cells. imrpress.comnih.gov Studies have shown that pretreatment with the immunodominant peptide R16 can inhibit the lymphocyte response when challenged with the whole IRBP protein. nih.gov
Antigen Presentation and Major Histocompatibility Complex (MHC) Interactions
The presentation of R16 by antigen-presenting cells (APCs) via MHC molecules is a critical step in initiating the autoimmune response that leads to uveitis.
MHC molecules are cell surface proteins that present antigens to T-cells. wikipedia.org The binding of peptide fragments to MHC class II molecules is a prerequisite for the activation of CD4+ T-helper cells. wikipedia.orgfrontiersin.org Research has demonstrated that R16 can bind to a variety of MHC class II molecules, specifically different RT1 haplotypes in rats. nih.govnih.gov This promiscuous binding ability allows R16 to induce an immune response in several different rat strains. nih.govnih.gov
Studies have shown that R16 can induce EAU and elicit lymphocyte proliferative responses in rat strains with the following RT1 haplotypes:
RT1l (e.g., Lewis rats) nih.govnih.gov
RT1k (e.g., WKAH rats) nih.govnih.gov
RT1j (e.g., LEJ rats) nih.govnih.gov
RT1b (e.g., BUF rats) nih.govnih.gov
Interestingly, R16 does not cause disease in strains with the RT1u haplotype, such as SDJ and TO rats. nih.govnih.gov Further investigation has indicated that the proliferation of lymphocytes in response to R16 can be inhibited by antibodies against RT1-B, an MHC class II molecule, but not by antibodies against RT1-D, suggesting that RT1-B is the primary molecule responsible for presenting R16. nih.gov
The ability of R16 to bind to different MHC class II haplotypes directly correlates with the susceptibility of various animal strains to EAU. nih.govnih.govarvojournals.org The severity of the disease often corresponds to the strength of the immune response elicited by R16 in a particular strain.
Table 2: Strain-Specific Susceptibility to EAU Induced by R16
| Rat Strain | RT1 Haplotype | Susceptibility to EAU | Reference |
|---|---|---|---|
| LEW | l | High (100% incidence) | nih.govnih.gov |
| WKAH | k | Moderate (75% incidence) | nih.govnih.gov |
| W/M | k | Moderate | nih.gov |
| LEJ | j | Low (75% incidence, low inflammation) | nih.govnih.gov |
| BUF | b | Low (19-20% incidence, low inflammation) | nih.govnih.gov |
| SDJ | u | Resistant (0% incidence) | nih.govnih.gov |
| TO | u | Resistant | nih.gov |
| F344 | lv1 | Resistant | arvojournals.orgnih.gov |
Experimental Autoimmune Uveoretinitis Eau Models Induced by Irbp Derived Peptide R16
Methods of EAU Induction Using R16 Peptide
EAU can be induced through two primary methodologies: active immunization, which relies on the host's own immune system to generate a response against the R16 peptide, and adoptive transfer, which involves the passive transfer of pre-sensitized pathogenic T cells into a naive recipient. nih.govarvojournals.org
Active immunization is a standard and widely used method to induce EAU. nih.govresearchgate.net This process involves administering the R16 peptide to a susceptible animal strain, typically emulsified in Complete Freund's Adjuvant (CFA). nih.govarvojournals.org CFA is a powerful immune-stimulating agent consisting of heat-killed Mycobacterium tuberculosis in a water-in-oil emulsion. invivogen.comnih.gov Its function is to create a sustained release of the antigen and to stimulate a potent local inflammatory reaction, which enhances the adaptive immune response. nih.govnih.gov This strong, T-helper 1 (Th1) dominated response is critical for breaking tolerance to self-antigens like IRBP and initiating the autoimmune cascade that leads to uveitis. arvojournals.orgnih.gov
The immunization protocol with R16 peptide in CFA effectively elicits EAU in various rodent strains. nih.govnih.gov In some models and strains, an additional inflammatory stimulus, such as pertussis toxin, may be used to promote a more severe or earlier onset of disease, though R16 can induce EAU in Lewis rats without it. nih.govarvojournals.org The resulting inflammation in the eye is characterized by infiltration of immune cells, damage to photoreceptors, and the formation of retinal granulomas, closely mimicking the pathology of human uveitic diseases. arvojournals.org
The adoptive transfer model provides direct evidence for the central role of T lymphocytes in the pathogenesis of EAU. nih.govarvojournals.org This method involves immunizing a donor animal with the R16 peptide and harvesting its lymphocytes, typically from the lymph nodes or spleen. nih.gov These T cells, specifically reactive to the R16 peptide, are then activated and expanded in vitro before being injected into a naive, syngeneic (genetically identical) recipient. nih.govarvojournals.org
The recipient animal develops EAU without ever having been directly exposed to the R16 peptide in an adjuvant. nih.govnih.gov This demonstrates that activated, R16-specific T cells are sufficient to mediate the disease. arvojournals.orgnih.gov The onset of disease in adoptive transfer models is typically more rapid and synchronized than in active immunization models. nih.gov This technique is particularly valuable for studying the specific functions of pathogenic T cell populations and for testing therapeutic interventions that target T cell activity. nih.gov The full histopathological picture of EAU can be achieved through the adoptive transfer of CD4+ T cells. nih.gov
Characterization of Disease Phenotypes in R16-Induced EAU
The clinical course and presentation of EAU induced by the R16 peptide can vary, exhibiting different patterns of disease progression. These variations are influenced by the method of induction and the genetic background of the animal model.
EAU induced by active immunization with R16 in Lewis rats typically follows a monophasic disease course. nih.gov A monophasic pattern is characterized by a single, acute episode of inflammation that resolves over time and does not spontaneously relapse. nih.govnih.gov In this model, disease onset occurs around day 10-12 post-immunization, lasts for approximately one to two weeks, and then subsides. nih.gov
In contrast, other models, particularly those involving adoptive transfer in certain mouse strains, can lead to more chronic or severe disease patterns. nih.gov While the term "recurrent" (relapses affecting the same area) or "multiphasic" (new lesions appearing over time) is used to describe relapsing conditions in human autoimmune diseases, the chronicity seen in some adoptive transfer EAU models represents a persistent form of the disease rather than distinct, separated episodes of relapse and remission. nih.govnih.govarchivesofmedicalscience.com For instance, adoptive transfer of T cells specific to an IRBP peptide into C57BL/6 mice can result in a severe and chronic form of uveitis, with pathogenic T cells persisting in the recipient for extended periods. nih.gov
The method used for EAU induction directly correlates with the timing and nature of the disease course.
Active Immunization : This method results in a delayed onset of disease, typically occurring 10-14 days after immunization with R16. nih.gov The delay reflects the time required for the host's immune system to recognize the antigen, activate T cells, and mount a pathogenic response that migrates to the eye. The disease course in susceptible rat strains is often acute and self-limiting (monophasic). nih.gov
Adoptive Transfer : This method leads to a much earlier disease onset, usually within 4 to 7 days of cell transfer. nih.gov This rapid onset is because the pathogenic T cells are already primed and activated in vitro before being introduced to the recipient, bypassing the initial antigen presentation and T cell activation phases. nih.gov The disease course can be more severe and, in some genetic backgrounds, can be sustained, leading to a chronic inflammatory state. nih.gov The incidence, severity, and duration of the disease can be controlled by adjusting the number and activation status of the transferred T cells. nih.gov
Table 1: Comparison of EAU Induction Methods with R16 Peptide
| Feature | Active Immunization | Adoptive Transfer of T Cells |
|---|---|---|
| Principle | Induction of an endogenous immune response to R16 peptide in adjuvant. nih.govresearchgate.net | Passive transfer of pre-activated R16-specific T cells into a naive host. nih.govarvojournals.org |
| Typical Onset | Slower (e.g., ~10-12 days in Lewis rats). nih.gov | Faster (e.g., ~4-7 days in Lewis rats). nih.gov |
| Disease Course | Often acute and monophasic, especially in Lewis rats. nih.gov | Can be more severe and potentially chronic in certain strains. nih.gov |
| Key Advantage | Models the entire process of autoimmune induction, from antigen presentation to effector phase. arvojournals.org | Isolates the effector phase of the disease, proving the pathogenicity of a specific cell population. nih.govarvojournals.org |
Influence of Genetic Background on R16-Induced EAU Susceptibility
Susceptibility to EAU is not universal among all animal strains; it is strongly controlled by genetic factors, including both Major Histocompatibility Complex (MHC) and non-MHC genes. nih.govkuleuven.be The R16 peptide has been used to demonstrate these genetic influences across various rat and mouse strains.
The Lewis rat (RT1l haplotype) is known to be highly susceptible to EAU induced by R16. nih.govnih.gov However, studies have shown that R16 can induce EAU in other rat strains as well, indicating that the peptide can bind to various MHC molecules. For example, moderate disease is observed in WKAH (RT1k) and W/M (RT1k) rats, while low levels of inflammation are seen in LEJ (RT1j) and BUF (RT1b) rats. nih.gov In contrast, SDJ (RT1u) and TO (RT1u) rats are resistant to EAU induction with R16. nih.gov
Similarly, in mice, the genetic background plays a crucial role. arvojournals.org While some mouse strains are highly susceptible to EAU induced with other IRBP peptides, the C57BL/6 strain (H-2b) is generally less susceptible to EAU induced by active immunization compared to strains like B10.RIII (H-2r). arvojournals.orgarvojournals.orgnih.gov However, the susceptibility of less responsive strains like C57BL/6 can be significantly enhanced through the adoptive transfer of activated, peptide-specific T cells. nih.gov This genetic restriction highlights the importance of the MHC in presenting the uveitogenic peptide to T cells, a critical step in initiating the autoimmune response. kuleuven.be
Table 2: Susceptibility of Various Rat Strains to EAU Induced by R16 Peptide
| Rat Strain | MHC Haplotype | Susceptibility to R16-Induced EAU |
|---|---|---|
| LEW | RT1l | Severe nih.gov |
| WKAH | RT1k | Moderate nih.gov |
| W/M | RT1k | Moderate nih.gov |
| LEJ | RT1j | Low nih.gov |
| BUF | RT1b | Low nih.gov |
| SDJ | RT1u | Resistant nih.gov |
| TO | RT1u | Resistant nih.gov |
| F344 | RT1l | Resistant nih.gov |
Comparative Studies with Other Uveitogenic Peptides (e.g., R14, S-Antigen Peptides)
The pathogenicity of the Interphotoreceptor Retinoid-Binding Protein (IRBP) derived peptide R16 in inducing Experimental Autoimmune Uveoretinitis (EAU) is often evaluated in comparison to other known uveitogenic peptides. These studies help to characterize the relative potency and disease course induced by different epitopes, providing insights into the immunodominance of specific peptide sequences in different animal models. Key comparators include other IRBP-derived peptides, such as R14, and peptides derived from another major retinal autoantigen, the S-Antigen (also known as arrestin).
While both S-Antigen and IRBP are well-established autoantigens capable of inducing EAU in animal models, IRBP has been noted as a superior uveitogen in the mouse model. arvojournals.org The disease characteristics, including severity and progression, can vary significantly based on the specific peptide used for immunization, as well as the species and strain of the animal model. nih.gov
Research has demonstrated that the IRBP-derived peptide R16 (amino acid sequence 1177-1191) is a potent inducer of EAU in certain rat strains. nih.gov For instance, in Lewis (LEW) rats, R16 induces a severe form of EAU. nih.gov Its efficacy extends to other strains as well, causing moderate disease in WKAH and W/M rats, and a low level of inflammation in a significant percentage of LEJ and BUF rats. nih.gov This indicates that the R16 peptide can be presented by various MHC (Major Histocompatibility Complex) haplotypes, a factor crucial for T-cell activation and subsequent autoimmune response. nih.gov
In contrast to the induced model using R16, a spontaneous relapsing/remitting EAU model has been described in rats, designated the R14 model, which is induced by immunization with an IRBP peptide. nih.gov This highlights the diverse ways in which different IRBP peptides can be utilized to study various facets of autoimmune uveitis.
Comparisons are also drawn with other well-characterized uveitogenic IRBP peptides. For example, in C57BL/6 mice, the IRBP peptide 1-20 is a known pathogenic epitope. arvojournals.orgnih.gov Studies have identified additional major pathogenic epitopes in this mouse strain, such as residues 461-480 and 651-670, which induce EAU with a severity comparable to that of peptide 1-20. nih.gov In B10.RIII mice, the IRBP peptide 161-180 is recognized as a major immunodominant and highly pathogenic epitope. arvojournals.orgnih.gov
The S-Antigen is another key retinal protein from which uveitogenic peptides are derived, serving as a basis for comparison with IRBP peptides like R16. nih.govarvojournals.org S-Antigen is capable of inducing EAU in various laboratory animals, and several of its peptide fragments have been identified as pathogenic. nih.govarvojournals.org The disease induced by S-Antigen peptides provides a valuable benchmark for assessing the relative uveitogenicity of IRBP-derived peptides.
The following tables summarize findings from various studies, illustrating the comparative uveitogenicity of R16 and other peptides.
Table 1: Uveitogenicity of IRBP Peptide R16 in Various Rat Strains
| Rat Strain | RT1 Haplotype | EAU Severity Induced by R16 |
|---|---|---|
| LEW | RT1l | Severe |
| WKAH | RT1k | Moderate |
| W/M | RT1k | Moderate |
| LEJ | RT1j | Low |
| BUF | RT1b | Low |
| SDJ | RT1u | No Disease |
| TO | RT1u | No Disease |
Data sourced from studies on the immunopathogenicity of IRBP-derived peptides. nih.gov
Table 2: Comparative EAU Induction by Various IRBP Peptides in Mice
| Peptide | Mouse Strain | EAU Severity |
|---|---|---|
| IRBP 1-20 | C57BL/6 | Pathogenic |
| IRBP 461-480 | C57BL/6 | Major Pathogenic |
| IRBP 651-670 | C57BL/6 | Major Pathogenic |
| IRBP 161-180 | B10.RIII | Highly Pathogenic |
This table compiles data from research identifying and characterizing pathogenic epitopes of IRBP in commonly used mouse strains for EAU studies. arvojournals.orgnih.govarvojournals.orgnih.gov
These comparative analyses underscore that the immunogenicity and pathogenicity of a given peptide are highly specific, depending on both the peptide sequence and the genetic background (particularly the MHC haplotype) of the host. The robust disease induction by R16 in multiple rat strains makes it a valuable tool for studying the mechanisms of autoimmune uveitis and for the preclinical evaluation of potential therapies. nih.gov
Cellular and Molecular Mechanisms in R16 Mediated Immunopathogenesis
Role of T Helper Cell Subsets in R16-Induced EAU
The adaptive immune response, particularly the activation and differentiation of CD4+ T helper (Th) cells, is central to the development of EAU. nih.gov Naive T cells, upon activation by antigen-presenting cells (APCs), differentiate into distinct effector T cell subsets, each characterized by the production of specific cytokines and the expression of unique transcription factors. nih.gov In the context of R16-induced EAU, Th1 and Th17 cells are the predominant pathogenic players. nih.govsemanticscholar.org
Th1 Cell Involvement and IFN-γ Production
Historically, Th1 cells, which produce the signature cytokine interferon-gamma (IFN-γ), were considered the primary drivers of organ-specific autoimmune diseases like EAU. nih.gov The development of Th1 cells is governed by the transcription factor T-bet. nih.gov In R16-induced EAU, Th1 cells contribute significantly to the inflammatory process. arvojournals.org Adoptive transfer of IRBP-specific Th1 cells can induce EAU, and these cells are found to infiltrate the eye during the disease. nih.govnih.gov IFN-γ, the main effector cytokine of Th1 cells, plays a complex role. While it is a pro-inflammatory cytokine that can exacerbate inflammation, some studies have also suggested a potential regulatory or even protective role in certain contexts of EAU. nih.govaai.org For instance, mice lacking IFN-γ can develop more severe EAU, indicating a more nuanced function for this cytokine. nih.gov
Th17 Cell Involvement and IL-17 Production
More recently, the Th17 cell subset has emerged as a critical player in the pathogenesis of EAU. nih.govuni-muenchen.de These cells are characterized by the production of interleukin-17 (IL-17) and the expression of the transcription factor RORγt. nih.govnih.gov The differentiation of Th17 cells is promoted by cytokines such as IL-6 and IL-23. uni-muenchen.denih.gov Studies have shown that IRBP-specific Th17 cells are highly pathogenic and can induce severe EAU upon adoptive transfer. aai.orgnih.gov Neutralization of IL-17 has been shown to ameliorate the disease. aai.orguni-muenchen.de Interestingly, some research suggests a paradoxical anti-inflammatory role for IL-17 in certain settings, where it can inhibit the activation of IFN-γ-producing T cells. aai.orgnih.gov Furthermore, a plastic subset of T cells co-expressing both IFN-γ and IL-17, termed Th1/Th17 cells, has been identified in EAU and is considered to be pathogenic, contributing to the early development of the disease. semanticscholar.org
Role of Regulatory T Cells (Tregs) in R16-Mediated EAU Regulation
Counterbalancing the pro-inflammatory effects of Th1 and Th17 cells are regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis and suppressing autoimmune responses. nih.gov Tregs, characterized by the expression of the transcription factor Foxp3, can inhibit the activation and proliferation of effector T cells through various mechanisms. immunology.orgnih.gov These mechanisms include the secretion of inhibitory cytokines like IL-10 and transforming growth factor-beta (TGF-β), direct cell-to-cell contact, and metabolic disruption of target cells. immunology.orgnih.govnih.gov In the context of R16-induced EAU, an increase in the number and function of Tregs is associated with the resolution of inflammation. arvojournals.org Studies have shown that enhancing Treg function can suppress the development of EAU. arvojournals.org For instance, oral administration of a tolerogenic peptide in a rat model of EAU led to an increase in Foxp3-expressing T cells and suppression of the disease. arvojournals.org
Cytokine and Chemokine Profiles in R16-Induced Ocular Inflammation
The inflammatory milieu within the eye during R16-induced EAU is characterized by a complex interplay of various cytokines and chemokines. Pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α are elevated in the ocular fluids and tissues of inflamed eyes. nih.govresearchgate.net IL-6, in particular, is a pleiotropic cytokine that can have both pro- and anti-inflammatory functions and is involved in the differentiation of Th17 cells. uni-muenchen.denih.gov
Chemokines, a family of small cytokines that control leukocyte trafficking, also play a pivotal role in recruiting inflammatory cells into the eye. nih.gov Elevated levels of chemokines such as monocyte chemoattractant protein-1 (MCP-1/CCL2), macrophage inflammatory protein-1α (MIP-1α/CCL3), and interferon-inducible protein-10 (IP-10/CXCL10) have been detected in EAU. nih.govnih.gov These chemokines facilitate the migration of monocytes, T cells, and other immune cells across the blood-retina barrier. nih.gov
Antigen-Presenting Cell (APC) Dynamics in R16 Recognition
The initiation of the adaptive immune response in EAU requires the presentation of the R16 peptide to T cells by antigen-presenting cells (APCs). nih.govwikipedia.org Professional APCs, such as dendritic cells (DCs), macrophages, and B cells, process and present antigens on major histocompatibility complex (MHC) class II molecules to CD4+ T cells. wikipedia.org In the draining lymph nodes, naive T cells encounter APCs presenting the R16 peptide, leading to their activation and differentiation into pathogenic effector T cells. arvojournals.orgnih.gov The type of APC and the co-stimulatory signals provided can influence the subsequent T cell response, determining whether it will be pathogenic or tolerogenic. nih.gov For example, DCs treated with certain stimuli can promote the differentiation of Tregs, while others drive the development of Th1 or Th17 cells. biorxiv.org The dynamics of APCs, including their maturation state and cytokine production, are therefore critical in shaping the immune response to R16. arvojournals.orgfrontiersin.org
Ocular Microenvironment and Blood-Retina Barrier Integrity in R16-Induced EAU
The eye possesses a unique and immune-privileged microenvironment, which is maintained by the blood-retina barrier (BRB). frontiersin.org The BRB is a physical and physiological barrier that restricts the entry of cells and molecules from the bloodstream into the delicate retinal tissue. arvojournals.orgresearchgate.net It is composed of the retinal pigment epithelium (RPE) and the endothelial cells of the retinal vasculature. arvojournals.orgresearchgate.net In R16-induced EAU, a key pathogenic event is the breakdown of the BRB. arvojournals.org This breakdown is mediated by the inflammatory response, including the upregulation of adhesion molecules on endothelial cells, such as ICAM-1, which facilitates the adhesion and extravasation of leukocytes. arvojournals.orgacbjournal.org The infiltration of inflammatory cells into the retina leads to tissue damage, including photoreceptor destruction. acbjournal.orgfrontiersin.org The ocular microenvironment itself can also modulate the immune response; for instance, the RPE can produce immunomodulatory factors that can influence the function of infiltrating immune cells. frontiersin.org
Immunomodulatory and Tolerance Inducing Strategies Involving Irbp Derived Peptide R16
Induction of Immune Unresponsiveness by R16 Administration
The administration of the R16 peptide itself, under specific conditions, can paradoxically lead to a state of immune unresponsiveness, preventing or inhibiting the development of EAU. This phenomenon highlights the delicate balance in the immune system's response to self-antigens.
Intravenous Administration for Tolerance Induction
Intravenous (IV) injection of uveitogenic peptides, including R16, has been shown to induce specific immune unresponsiveness. nih.gov This method of administration can lead to a diminished response when the animal is later challenged with the same peptide in an emulsion designed to induce disease. nih.gov The induction of tolerance through this route is a key strategy being explored for preventing autoimmune diseases. Studies have demonstrated that IV treatment with R16 can effectively inhibit EAU. nih.gov Further research has explored adoptive transfer models, where R16-specific T cells are injected intravenously to induce EAU, providing a system to study the direct effects of pathogenic T cells and interventions that might confer tolerance. aai.orgnih.gov Vaccination with circulating exosomes derived from R16-immunized rats has also been hypothesized to induce tolerance to R16-specific T cells, preventing recurrent inflammation. escholarship.org
Dose-Dependent Effects on Inhibition of EAU
The effectiveness of tolerance induction via intravenous administration of R16 is highly dependent on the dose of the peptide used for both the tolerizing treatment and the subsequent disease-inducing challenge. nih.gov Research in Lewis rats has shown a clear correlation between the treatment dose and the ability to inhibit EAU induced by an R16 challenge. nih.gov
For instance, EAU induced by a low challenge dose of R16 (0.2 nmol/rat) was completely inhibited in all rats pre-treated with higher IV doses of 400 or 133 nmol of R16. nih.gov A lower treatment dose of 5 nmol/rat resulted in only partial inhibition. nih.gov However, when a much higher challenge dose of R16 (40 nmol/rat) was used to induce EAU, even a high treatment dose of 400 nmol/rat could only achieve partial inhibition. nih.gov This demonstrates that the ratio between the tolerizing dose and the pathogenic challenge dose is a critical factor in achieving immune unresponsiveness. nih.gov
Table 1: Dose-Dependent Inhibition of R16-Induced EAU by Intravenous R16 Treatment Data derived from studies in Lewis rats. nih.gov
| R16 Challenge Dose (nmol/rat) | R16 IV Treatment Dose (nmol/rat) | Level of EAU Inhibition |
|---|---|---|
| 0.2 | 400 | Complete |
| 0.2 | 133 | Complete |
| 0.2 | 5 | Partial |
| 40 | 400 | Partial |
Targeting Cytokine Pathways in R16-Induced EAU
Cytokines, the signaling proteins of the immune system, play a central role in the pathogenesis of R16-induced EAU. nih.govfrontiersin.orgthermofisher.com The disease is largely mediated by pro-inflammatory T helper (Th) cells, particularly Th1 and Th17 cells, which produce cytokines like interferon-gamma (IFN-γ) and interleukin-17 (IL-17), respectively. researchgate.netnih.gov Consequently, targeting these cytokine pathways is a major focus of therapeutic research.
Anti-IL-17 Antibody Therapy for EAU Suppression
IL-17 is recognized as a crucial pro-inflammatory cytokine in the development of EAU. researchgate.netnih.gov Blockade of its activity has been shown to be an effective strategy for disease suppression. Treatment with an anti-IL-17 antibody in rats immunized with the R16 peptide markedly inhibits the development of EAU and delays the onset of ocular inflammation. nih.gov This therapeutic approach suppresses antigen-specific delayed-type hypersensitivity (DTH) and lymphocyte proliferation. nih.gov Interestingly, while suppressing EAU, anti-IL-17 antibody treatment was associated with an increase in the level of IFN-γ, suggesting that IL-17, rather than IFN-γ, plays a more dominant role in this specific EAU model. nih.gov These findings underscore the potential of antagonizing IL-17 as a therapeutic avenue for human autoimmune uveitis. nih.gov
Conversely, some studies have reported a surprising anti-inflammatory role for the administration of IL-17 itself in R16-induced EAU. aai.orgnih.govarvojournals.org In these experiments, treatment with recombinant human IL-17 (hIL-17) led to a significant amelioration of the disease. arvojournals.org This treatment was found to preferentially inhibit the activation of IFN-γ-producing R16-specific T cells and promote the activity of regulatory T cells (Tregs). aai.orgnih.gov This highlights the complex and sometimes contradictory roles that a single cytokine can play depending on the context and experimental conditions.
Modulation of Pro-inflammatory and Anti-inflammatory Cytokines
A hallmark of R16-induced EAU is a shift in the local and systemic cytokine environment towards a pro-inflammatory state. nih.govmdpi.comnih.gov The dynamic balance between pro-inflammatory cytokines (e.g., IL-2, IFN-γ, IL-6, IL-17) and anti-inflammatory cytokines (e.g., IL-10) correlates with the clinical course of the disease. nih.gov
In untreated R16-induced EAU, levels of Th1 and Th17 cytokines like IL-2, IFN-γ, IL-6, and IL-17 increase, peak with disease severity, and then decrease during resolution. nih.gov Therapeutic interventions aim to shift this balance. For example:
Mesenchymal Stem Cells (MSCs): Administration of MSCs in R16-immunized rats significantly decreased the production of pro-inflammatory Th1 (IFN-γ, IL-2) and Th17 (IL-17, IL-6) cytokines, while increasing the level of the anti-inflammatory cytokine IL-10. nih.gov
SOCS1 Mimetic Peptide: Treatment with a suppressor of cytokine signaling 1 (SOCS1) mimetic peptide in R16-immunized rats led to a reduction in the levels of both Th1 and Th17 cells in the retina. nih.gov This was accompanied by a decrease in the expression of pro-inflammatory cytokines and chemokines in the retinal tissue. nih.gov
Exosome Vaccination: Vaccination with circulating exosomes from EAU rats (EAU-Exo) resulted in a modulation of the T-cell response. escholarship.org Antigen-specific uveitogenic T cells showed reduced IFN-γ production and increased IL-10 production after vaccination, indicating a shift towards a more tolerogenic profile. escholarship.org
Table 2: Modulation of Cytokine Profiles by Therapeutic Interventions in R16-Induced EAU
| Therapeutic Intervention | Effect on Pro-inflammatory Cytokines | Effect on Anti-inflammatory Cytokines | Reference |
|---|---|---|---|
| Mesenchymal Stem Cells (MSCs) | ↓ IFN-γ, IL-2, IL-17, IL-6 | ↑ IL-10 | nih.gov |
| SOCS1 Mimetic Peptide | ↓ Th1/Th17 cells and related cytokines | Not specified | nih.gov |
| EAU-Exosome Vaccination | ↓ IFN-γ | ↑ IL-10 | escholarship.org |
Exosome-Mediated Immunomodulation in R16-Induced Autoimmunity
Exosomes are small extracellular vesicles that play a significant role in cell-to-cell communication, including the modulation of immune responses. nih.govdovepress.comfrontiersin.org In the context of R16-induced autoimmunity, circulating exosomes have emerged as potent immunomodulators with therapeutic potential. escholarship.org
Studies have isolated circulating exosomes from the blood of Lewis rats at the peak of EAU induced by R16 immunization (EAU-Exo). escholarship.org These EAU-Exo were found to selectively inhibit the proliferation of R16-specific T cells in vitro in a dose-dependent manner. escholarship.org This inhibitory effect was antigen-specific, as exosomes from rats with experimental autoimmune encephalomyelitis (EAE) did not inhibit R16-specific T cells. escholarship.org
Furthermore, vaccinating naive Lewis rats with these EAU-Exo before inducing recurrent EAU (via adoptive transfer of R16-specific T cells) significantly reduced the frequency and severity of disease relapses. escholarship.org This protective effect was associated with a favorable shift in the cytokine profile of the pathogenic T cells, characterized by decreased IFN-γ and increased IL-10 production. escholarship.org These findings suggest that circulating exosomes generated during an active autoimmune response carry tolerogenic signals. escholarship.org Harnessing these natural immunomodulatory vesicles presents a novel therapeutic strategy for preventing recurrent autoimmune uveitis. escholarship.org
Circulating Exosomes and Their Effect on R16-Specific T Cells
Exosomes, small extracellular vesicles involved in intercellular communication, have been identified as crucial mediators in regulating immune responses in the context of autoimmune uveitis. nih.govescholarship.orgresearchgate.net Research using a rat model of EAU has shed light on the immunoregulatory function of circulating exosomes. nih.govescholarship.org
Studies have shown that circulating exosomes derived from rats with active EAU, induced by immunization with the R16 peptide, can selectively inhibit the immune responses of T cells specific to R16 in a laboratory setting. nih.govescholarship.org When T cells from EAU-afflicted rats were exposed to these exosomes (EAU-Exo), their proliferation in response to the R16 antigen was significantly inhibited in a dose-dependent manner. escholarship.org This inhibitory effect was found to be antigen-specific. escholarship.org
Further investigation into the mechanism revealed that these EAU-derived exosomes influence the cytokine production of R16-specific T cells. nih.govescholarship.org Specifically, vaccination with EAU-Exo led to a reduction in the production of interferon-gamma (IFN-γ), a pro-inflammatory cytokine, and an increase in the production of interleukin-10 (IL-10), an anti-inflammatory cytokine, by uveitogenic T cells upon antigenic challenge. nih.govescholarship.org Interestingly, the percentage of CD4+Foxp3+ regulatory T cells was not significantly different in rats vaccinated with EAU-Exo compared to control groups. escholarship.org
These findings suggest that circulating exosomes in autoimmune uveitis possess the ability to suppress the activity of pathogenic T cells specifically targeting the R16 peptide, highlighting their potential as a therapeutic tool.
Vaccination with EAU-Derived Exosomes
Building on the observed inhibitory effects of EAU-derived exosomes on R16-specific T cells, researchers have explored their potential as a vaccine to prevent recurrent autoimmune uveitis. nih.govescholarship.org In preclinical studies, naïve Lewis rats were vaccinated with exosomes isolated from the blood of rats with EAU (EAU-Exo). escholarship.org
The results of these vaccination studies were promising. Vaccination with EAU-Exo was found to reduce the incidence and severity of recurrent EAU in an antigen-specific manner. nih.govescholarship.org This protective effect is linked to the modulation of the T cell response, as evidenced by the decreased IFN-γ and increased IL-10 production by R16-specific T cells in vaccinated animals. nih.govescholarship.org
This exosome-based vaccination strategy presents a novel approach to inducing tolerance and preventing the recurrence of autoimmune uveitis. By harnessing the natural immunomodulatory properties of exosomes generated during an active autoimmune response, it may be possible to "teach" the immune system to tolerate the self-antigen R16.
Table 1: Effects of EAU-Derived Exosomes on R16-Specific T Cells
| Experimental Condition | Observation | Reference |
| R16-specific T cell proliferation with EAU-Exo | Significantly inhibited in a dose-dependent manner | escholarship.org |
| Cytokine production by R16-specific T cells after EAU-Exo vaccination | Reduced IFN-γ production | nih.govescholarship.org |
| Increased IL-10 production | nih.govescholarship.org | |
| Recurrent EAU in rats vaccinated with EAU-Exo | Reduced incidence and severity | nih.govescholarship.org |
Novel Immunotherapeutic Approaches Based on R16-Specific Immune Responses
The specific immune response targeting the R16 peptide provides a foundation for the development of various novel immunotherapies for autoimmune uveitis. These approaches aim to modulate the immune system to prevent or treat the disease.
One area of exploration involves the use of immunopeptides to modulate ocular immunity. frontiersin.org The R16 peptide itself, due to its immunodominant nature, has been investigated for its potential to induce tolerance. frontiersin.orgnih.gov Intravenous administration of uveitogenic peptides, including R16, has been shown to inhibit the development of EAU, with the effectiveness dependent on the dose of the peptide and the subsequent challenge. nih.gov
Furthermore, the concept of utilizing exosomes as a therapeutic platform extends beyond those derived from EAU. For instance, exosomes from human mesenchymal stem cells have demonstrated the ability to ameliorate EAU. escholarship.orgnih.gov These stem cell-derived exosomes have been shown to reduce the infiltration of inflammatory T cells into the eye. nih.gov
The development of therapies that can specifically target the autoimmune response to R16 holds significant promise. These strategies, which include peptide-based therapies and exosome-based vaccines, represent a shift towards more targeted and potentially more effective treatments for autoimmune eye diseases.
Neuroprotective Properties and Non Uveitogenic Applications of Irbp Derived Peptide R16
Protection of Retinal Ganglion Cells (RGCs) from Damage
R16 has shown considerable efficacy in protecting RGCs, the neurons responsible for transmitting visual information from the eye to the brain, across several models of retinal injury. This protection extends from excitotoxicity to mechanical and pressure-induced damage.
Glutamate (B1630785), a major excitatory neurotransmitter, can cause neuronal death through excitotoxicity when present in excessive concentrations, a mechanism implicated in various retinal diseases. researchgate.netnih.gov Vaccination with the R16 peptide has been shown to confer significant protection to RGCs against glutamate-induced death. nih.govaai.org In studies using Lewis rats, a strain susceptible to autoimmune disease, intravitreal injection of glutamate resulted in a 28% loss of RGCs in control animals treated with phosphate-buffered saline (PBS). aai.org However, in rats vaccinated with R16, the RGC loss was reduced to 14%. aai.org Similarly, in Fisher rats exposed to glutamate toxicity, those immunized with R16 showed a significantly higher number of surviving RGCs compared to control groups. arvojournals.org These findings suggest that an immune response triggered by this retinal self-antigen can effectively counter the damaging effects of glutamate excitotoxicity on RGCs. aai.orgarvojournals.org
Table 1: Effect of R16 Vaccination on RGC Survival After Glutamate-Induced Toxicity
| Animal Model | Treatment Group | Outcome Metric | Result | Source |
| Lewis Rats | Control (PBS in CFA) | RGC Loss | 28% ± 4% | aai.org |
| R16 in CFA | RGC Loss | 14% ± 2% | aai.org | |
| Fisher Rats | Control (PBS-injected) | Surviving RGCs/mm² | 1617 ± 87 | arvojournals.org |
| R16 Immunized | Surviving RGCs/mm² | 1928 ± 47 | arvojournals.org |
Mechanical injury to the optic nerve, such as a crush injury, leads to the death of RGCs through a process of secondary degeneration. aai.org Immunization with R16 has proven effective in mitigating this neuronal loss. aai.orgarvojournals.org Studies have demonstrated that vaccination with R16 immediately following a partial optic nerve crush significantly enhances the survival of RGCs in multiple rat strains, including Lewis, SPD, and Fisher rats. arvojournals.org For instance, in Lewis rats subjected to optic nerve crush, the number of surviving RGCs was dramatically higher in the R16-immunized group compared to the control group. arvojournals.org This protective effect is not limited to R16; other uveitogenic peptides derived from another retinal antigen, S-Ag, have shown similar protective capabilities in optic nerve injury models. aai.org
Table 2: RGC Survival in Optic Nerve Crush Models Following R16 Immunization
| Animal Model | Treatment Group | Surviving RGCs (mean ± SEM per mm²) | Source |
| SPD Rats | Control (PBS-injected) | 60 ± 14 | arvojournals.org |
| R16 Immunized | 150 ± 13 | arvojournals.org | |
| Lewis Rats | Control (PBS-injected) | 73 ± 10 | arvojournals.org |
| R16 Immunized | 192 ± 8 | arvojournals.org | |
| Fisher Rats | Control (PBS-injected) | 114 ± 9 | arvojournals.org |
| R16 Immunized | 183 ± 16 | arvojournals.org |
Elevated intraocular pressure (IOP) is a primary risk factor for glaucoma, a neurodegenerative disease characterized by the progressive loss of RGCs. nih.govnih.gov Vaccination with R16 has been identified as a protective strategy against IOP-induced RGC death. nih.govarvojournals.org In a rat model of high IOP, immunization with R16, a peptide derived from a protein abundant in the eye, significantly reduced the loss of RGCs. arvojournals.org Specifically, in Lewis rats with high IOP, vaccination with R16 resulted in an RGC survival rate of 82.8%, a substantial improvement over the 58.9% survival rate seen in the control group. arvojournals.org This demonstrates a threefold reduction in RGC loss due to R16 vaccination. arvojournals.org In contrast, vaccination with myelin-derived peptides, which are not native to the eye, failed to protect RGCs from damage caused by high IOP. nih.govarvojournals.org
Table 3: Protective Effect of R16 Vaccination on RGCs in a High IOP Rat Model
| Animal Model | Treatment Group | RGC Survival Rate | Source |
| Lewis Rats | Control (PBS-injected) | 58.9% ± 5.3% | arvojournals.org |
| R16 Vaccinated | 82.8% ± 7.8% | arvojournals.org |
Mechanistic Insights into R16-Mediated Neuroprotection
The neuroprotective effects of R16 are not based on direct interaction with neurons but are mediated through the modulation of the immune system. This involves harnessing the body's own defense mechanisms to protect against neuronal damage.
The protection conferred by R16 is an example of immune-mediated neuroprotection. arvojournals.org The underlying principle is that an immune response directed against self-antigens located at the site of neuronal damage can be beneficial. nih.govarvojournals.org When RGCs are damaged by insults like high IOP or glutamate, the primary site of degeneration is within the eye. arvojournals.org Vaccination with R16, a peptide from the eye-specific protein IRBP, elicits an immune response that is targeted to this location. aai.orgarvojournals.org This site-specific immune response helps protect the damaged neurons. arvojournals.org Studies suggest that this protective autoimmunity is mediated by T-lymphocytes. aai.orgnih.gov The immune system, therefore, appears to not only defend against external pathogens but also against harmful substances released by the body's own tissues during stress or trauma. nih.gov
A critical aspect of using self-antigens for therapy is the distinction between a controlled, protective immune response and a harmful, pathogenic one. R16 is known to be immunopathogenic, as it can induce experimental autoimmune uveitis (EAU) in susceptible animal strains. eurogentec.comarvojournals.org However, research shows that the neuroprotective benefits can be achieved while managing or avoiding the autoimmune disease. aai.orgarvojournals.org
In EAU-susceptible rat strains, vaccination with R16 did cause some baseline RGC damage in eyes with normal pressure. arvojournals.org Yet, when these rats were subjected to high IOP, the protective benefit of the vaccination significantly outweighed this cost. nih.govarvojournals.org Importantly, in rat strains that are not susceptible to EAU, R16 vaccination provided neuroprotection without any associated cell damage. arvojournals.org This suggests that the immune response can be modulated to be helpful rather than harmful. The body's natural ability to resist autoimmune disease may correlate with its capacity to mount a beneficial autoimmune response to injury. aai.org This has led to the concept that pathogenic self-antigens might be harnessed as potential protective agents, and that it may be possible to design peptide analogs that retain the neuroprotective properties without the risk of inducing autoimmune disease. aai.org
Comparative Analysis with Other Neuroprotective Peptides
The landscape of neuroprotective peptides is diverse, with various molecules derived from endogenous proteins or created synthetically, each with distinct mechanisms and therapeutic targets. A comparative analysis of the Interphotoreceptor Retinoid-Binding Protein (IRBP) derived peptide R16 with other neuroprotective peptides highlights its unique immunomodulatory and site-specific properties.
Research has shown that the neuroprotective capacity of R16, which is a fragment of a protein residing in the eye, is most effective for injuries directly affecting retinal neurons. aai.orgarvojournals.org For instance, in models of glutamate toxicity and high intraocular pressure-induced damage, vaccination with R16 significantly reduced the loss of Retinal Ganglion Cells (RGCs). aai.orgarvojournals.org This protection is believed to be T-cell mediated and involves a localized immune response within the eye. aai.org The mechanism is antigen-specific; the immune response is directed against an antigen present at the site of the primary neuronal damage. arvojournals.org Consequently, R16 vaccination does not confer protection against injuries in the central nervous system outside the eye, such as to the spinal cord. aai.org
This site-specificity contrasts with neuroprotective peptides derived from myelin. Myelin-derived peptides have been shown to be effective in protecting against the consequences of insults to optic nerve axons but are ineffective against damage occurring directly within the eye, such as glutamate-induced toxicity. arvojournals.org This underscores a critical principle in immune-mediated neuroprotection: the therapeutic autoimmune response should be directed against antigens that are immunodominant at the site of the damage. arvojournals.org
Other peptides derived from retinal antigens exhibit similar protective effects to R16. For example, two uveitogenic peptides from another retinal protein, S-antigen (specifically peptides G-8 and M-8), also enhanced the survival of RGCs following optic nerve crush injury. aai.org This suggests that the phenomenon of using self-antigens for neuroprotection is not limited to IRBP-derived peptides. aai.org
Synthetic peptides and copolymers offer a different approach, often designed to circumvent the specificity and potential autoimmunity associated with self-antigen peptides. Glatiramer acetate (B1210297) (Copolymer-1, Cop-1), a synthetic random copolymer of four amino acids, has demonstrated broad neuroprotective effects. arvojournals.orgresearchgate.net Unlike R16, Cop-1 provides protection against RGC loss in models of high intraocular pressure without inducing autoimmune disease. arvojournals.org It appears to overcome the site-specificity barrier, suggesting a more generalized mechanism of action. arvojournals.orggoogle.com
Other classes of neuroprotective peptides include those that mimic the function of natural growth factors or interfere with pathological signaling cascades. Pigment epithelium-derived factor (PEDF) and its derivative peptides protect photoreceptors from cell death in models of retinal degeneration by activating specific cell survival pathways. nih.gov Similarly, Royal Jelly Peptide (RJP) has been shown to reduce RGC loss in an experimental glaucoma model, with its mechanism linked to the upregulation of neurotrophic factors like BDNF and GDNF. arvojournals.org Cationic arginine-rich peptides, such as R18, represent another class of synthetic neuroprotective agents being explored, particularly for ischemic stroke, due to their ability to readily enter cells. nih.govfrontiersin.org
The following table provides a comparative overview of R16 and other selected neuroprotective peptides.
Interactive Data Table: Comparative Analysis of Neuroprotective Peptides
| Peptide/Compound | Origin | Primary Mechanism | Target Condition/Model | Site-Specificity | Reference |
| R16 | Endogenous (IRBP) | T-cell mediated immune response; TNF-α downregulation | Light-induced retinal damage; Glutamate toxicity; Optic nerve crush; High IOP | Eye-specific | aai.orgarvojournals.orgimrpress.com |
| S-Antigen Peptides (G-8, M-8) | Endogenous (S-Antigen) | Immune-mediated neuroprotection | Optic nerve crush | Eye-specific | aai.org |
| Myelin-Derived Peptides | Endogenous (Myelin) | T-cell mediated immune response | Optic nerve injury (axonal) | CNS-specific (nerve) | arvojournals.org |
| Glatiramer Acetate (Cop-1) | Synthetic Copolymer | Broad immunomodulation | Glutamate toxicity; High IOP | Non-site-specific | arvojournals.orgresearchgate.net |
| PEDF-Derived Peptides | Endogenous (PEDF) | Activation of cell survival pathways | Retinal degeneration | Not specified | nih.gov |
| Royal Jelly Peptide (RJP) | Natural Product | Upregulation of BDNF and GDNF | Experimental glaucoma | Not specified | arvojournals.org |
| Polyarginine Peptides (e.g., R18) | Synthetic | Cellular internalization; Multiple neuroprotective properties | Ischemic stroke | Not specified | nih.gov |
This comparative analysis reveals that while R16's neuroprotective effects are potent, its application is defined by its specific immunological mechanism and localization. Synthetic peptides and those derived from growth factors offer alternative strategies that may provide broader applicability or avoid the potential for inducing autoimmune responses.
Advanced Research Methodologies and Future Directions
Molecular and Cellular Techniques in R16 Research
Research into R16-mediated autoimmunity employs a variety of powerful laboratory techniques to characterize the immune response. These methods allow for detailed analysis of the cellular players, their activation states, and the signaling molecules that orchestrate the inflammatory cascade.
Flow cytometry is an indispensable tool for identifying and quantifying different T cell populations involved in the response to R16. This technique uses fluorescently labeled antibodies to identify specific cell surface and intracellular proteins, or markers, on individual cells within a larger population.
In the context of R16-induced EAU, researchers use flow cytometry to phenotype T cells from lymph nodes, spleens, and the inflamed eye tissue itself. Studies have demonstrated that while long-term cultured uveitogenic T cell lines specific for R16 are typically CD4+, a significant portion (around 40%) of freshly isolated R16-specific T cells from immunized rats are actually CD8+ T cells. nih.gov This highlights the involvement of both CD4+ helper T cells and CD8+ cytotoxic T cells in the pathogenesis. Further phenotyping has been used to identify and quantify crucial subsets like CD4+CD25+ regulatory T cells (Tregs), which are involved in the natural resolution of inflammation. nih.gov The expansion of these T cell populations is shown to be antigen-specific. nih.gov Panels of monoclonal antibodies against markers such as CD3 (a general T cell marker), CD4, CD8, and the activation marker CD25 are routinely used to delineate these subsets. semanticscholar.orgbio-techne.com
Table 1: Common Flow Cytometry Markers in R16 Research
| Marker | Cell Type/Function | Research Application in R16 Models |
| CD3 | Pan T Cell Marker | Identifies all T lymphocytes. |
| CD4 | Helper T Cells | Identifies the primary T cell subset thought to mediate EAU. nih.gov |
| CD8 | Cytotoxic T Cells | Identifies a surprisingly significant uveitogenic T cell subset specific for R16. nih.gov |
| CD25 | Activation Marker, part of IL-2 receptor; high on Tregs | Used to identify activated T cells and CD4+CD25+ regulatory T cells. nih.gov |
| CFSE | Cell Proliferation Dye | Used to track the Ag-specific expansion of CD8+ T cells in vivo. nih.gov |
The Enzyme-Linked Immunosorbent Assay (ELISA) is a fundamental technique for measuring the concentration of cytokines, the key signaling molecules of the immune system. In R16 research, ELISA is used to analyze supernatants from cultured immune cells or fluids from the eye (aqueous humour) to determine the profile of the immune response.
Studies have consistently shown that immunization with R16 induces a strong Th1 and Th17 response, characterized by the production of specific cytokines. tandfonline.com Draining lymph node cells from R16-immunized rats, when re-stimulated with the peptide in vitro, produce high levels of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), Interleukin-17 (IL-17), and IL-2. tandfonline.comnih.gov Conversely, treatments that suppress EAU are often associated with a decrease in these cytokines and an increase in regulatory cytokines like IL-4 and IL-10. nih.gov For instance, blocking IL-17 activity with a neutralizing antibody was shown to significantly inhibit the development of EAU, which correlated with suppressed IL-17 levels as measured by ELISA. tandfonline.com These cytokine profiles provide a molecular signature of the type of immune response elicited by R16. tandfonline.comnih.gov
Table 2: Key Cytokines Detected by ELISA in R16-Induced EAU
| Cytokine | Associated T Cell Subset | Role in R16-Induced EAU | Reference |
| IFN-γ | Th1 | Pro-inflammatory; crucial for disease development. | tandfonline.comnih.gov |
| IL-17 | Th17 | Pro-inflammatory; plays a crucial role in the development and severity of EAU. | tandfonline.comresearchgate.net |
| IL-2 | Th1 | T cell proliferation and activation. | nih.gov |
| IL-6 | Th17 | Promotes the differentiation of Th17 cells. | arvojournals.org |
| TNF-α | Th1/Th17 | Pro-inflammatory mediator. | arvojournals.org |
| IL-4 | Th2 | Regulatory/Anti-inflammatory; increased levels correlate with disease suppression. | nih.gov |
| IL-10 | Treg/Th2 | Regulatory/Anti-inflammatory; increased levels correlate with disease suppression. | nih.gov |
Lymphocyte Proliferation Assays (LPA) and Delayed-Type Hypersensitivity (DTH) tests are functional assays used to measure the cell-mediated immune response to an antigen.
The LPA, also known as the lymphoproliferation assay, measures the clonal expansion of T cells after they are exposed to their specific antigen in vitro. hanc.info In R16 research, lymph node cells from immunized animals are cultured with the R16 peptide. tandfonline.comnih.gov A strong proliferative response indicates the presence of a robust population of R16-specific T cells and is a hallmark of successful immunization and immunogenicity. nih.gov This assay is frequently used to confirm that therapeutic interventions suppress the antigen-specific T cell response. tandfonline.comnih.gov
The DTH response is an in vivo measure of cell-mediated immunity. It involves injecting the antigen (R16) into the skin (often the ear pinna or footpad) of a previously sensitized animal and measuring the subsequent swelling, which is caused by the infiltration of T cells and macrophages. criver.com A strong DTH response to R16 correlates with the systemic immune activation required to induce EAU. tandfonline.com Suppression of the DTH response is a key indicator that a potential therapy is effectively dampening the pathogenic T cell response. tandfonline.comnih.gov
More recently, high-throughput "omics" technologies have been applied to R16-induced models to gain a broader, systems-level view of the disease process.
Proteomics , the large-scale study of proteins, has been used to identify potential biomarkers and new pathological mediators. In one study, proteomic analysis of urine from rats with R16-induced EAU identified several differentially expressed proteins that changed over the course of the disease, suggesting they could serve as non-invasive biomarkers for uveitis. nih.gov Another study used quantitative proteomics to analyze the aqueous humor in a model of recurrent uveitis initiated by R16-specific T cells, identifying changes in damage-associated molecular patterns (DAMPs) like S100 proteins. researchgate.net
Gene expression analysis (transcriptomics) provides a snapshot of which genes are being actively transcribed in a particular tissue at a specific time. Comparative transcriptome analysis of iris tissue from healthy versus R16-induced EAU rats revealed significant changes in the expression of numerous messenger RNAs (mRNAs) and long non-coding RNAs (lncRNAs). nih.gov This analysis implicated specific immune signaling pathways, such as the NOD-like receptor pathway, in the pathology of the disease. nih.gov Additionally, real-time quantitative polymerase chain reaction (PCR) has been used to measure the expression of specific genes, such as the T-cell receptor (TCR) Vβ8.3 gene, which is associated with the response to R16 in Lewis rats. nih.gov
Considerations for Antigenicity and Immunogenicity Assessment
The antigenicity of R16 refers to its ability to be recognized by and bind to components of the adaptive immune system, such as T-cell receptors and Major Histocompatibility Complex (MHC) molecules. Its immunogenicity is its ability to provoke an actual immune response, leading to T cell activation and the production of antibodies. nih.gov
A critical consideration in the immunogenicity of R16 is the genetic background of the host, specifically the MHC haplotype (called RT1 in rats). Studies have shown that the same R16 peptide can induce EAU and a strong immune response in some rat strains (like LEW and WKAH) but not in others (like SDJ). nih.gov This is because the peptide must bind effectively to the specific MHC class II molecules expressed by that strain to be presented to CD4+ T cells. Interestingly, research suggests that the R16 epitope is "promiscuous," meaning it can bind to several different MHC class II molecules, explaining its uveitogenicity across multiple, but not all, rat strains. nih.gov This genetic restriction is a key factor in assessing the potential of R16 to induce autoimmunity.
Unexplored Aspects of R16 Immunobiology
Despite extensive research, several aspects of R16 immunobiology remain to be fully elucidated, presenting exciting avenues for future investigation.
Role of B Cells and Antibodies: While EAU is considered a T-cell-mediated disease, the role of B cells and antibodies specific to the R16 peptide itself is not well-defined. Most humoral studies focus on the entire IRBP protein. Investigating the presence, isotype, and pathogenic or protective function of R16-specific antibodies could provide new insights.
Innate Immune Contribution: The precise mechanisms by which innate immune cells, such as dendritic cells and macrophages, first recognize and process R16 to initiate the adaptive response are not fully understood. The specific pattern recognition receptors (PRRs) and signaling pathways involved in this initial activation step warrant deeper investigation.
Structural Biology of TCR/pMHC Interaction: While the genetic linkage to MHC is established, high-resolution crystal structures of the R16 peptide bound to various MHC molecules (both permissive and non-permissive) and interacting with the T-cell receptor are lacking. Such studies would provide a definitive molecular basis for its immunogenicity.
Mechanisms of Disease Chronicity: The R16 peptide typically induces a monophasic disease course in Lewis rats. plos.org However, other peptides from IRBP can cause recurrent disease. Understanding the specific immunological factors inherent to the R16 response that favor resolution over relapse is a significant unexplored area. This could involve differences in the generation of memory T cells or the long-term persistence of regulatory cell populations.
Influence of the Microbiome: The impact of the host's gut and local microbiota on the systemic immune response to R16 is a completely open field of inquiry. It is now known that the microbiome can profoundly influence susceptibility to autoimmune diseases, and its role in modulating the uveitogenic potential of R16 is a promising future research direction.
Potential for Rational Design of R16 Analogs for Targeted Immunomodulation or Neuroprotection
The peptide R16, with the sequence ADGSSWEGVGVVPDV, is a well-established immunodominant epitope of IRBP, known for its potent ability to induce experimental autoimmune uveitis (EAU) in susceptible animal models. eurogentec.cominnopep.commedchemexpress.com This pathogenic quality, however, is coupled with a remarkable and desirable neuroprotective capacity, specifically in shielding retinal ganglion cells from glutamate-induced damage and the consequences of optic nerve injury. nih.govaai.org This dual functionality presents a compelling case for the rational design of R16 analogs. The primary goal is to engineer novel peptides that can selectively retain or enhance the neuroprotective effects while simultaneously diminishing or ablating the unwanted immunomodulatory, i.e., uveitogenic, properties.
The foundation for the rational design of R16 analogs lies in understanding the structure-activity relationship of the peptide. Research has focused on identifying the specific amino acid residues that are critical for its immunogenicity and pathogenicity. A key study systematically substituted individual amino acids within the core active region of R16 (sequence 1182-1190, WEGVGVVPD) with alanine (B10760859) to map the functional contributions of each residue. nih.gov This alanine scanning mutagenesis has provided invaluable insights into which parts of the peptide are essential for its biological activity.
The findings from these studies have revealed that modifications at specific positions can dramatically alter the peptide's ability to induce an autoimmune response. For instance, substituting certain residues can lead to analogs that are significantly less uveitogenic and immunogenic. nih.gov Some of these modified peptides have even been shown to act as competitive inhibitors of the original R16 peptide, preventing the activation of lymphocytes that recognize the parent peptide. nih.gov This opens up the possibility of creating analogs that could function as therapeutic agents to suppress the autoimmune response in conditions like uveitis.
The table below summarizes the effects of single alanine substitutions within the core immunologically active region of the R16 parent peptide on its biological activities, based on research in rat models.
| Analog (Alanine Substitution) | Uveitogenic Activity | Immunogenic Activity | T-Cell Stimulation (vs. Parent Peptide) | Competitive Inhibition |
| Parent Peptide (1181-1191) | High | High | High | N/A |
| A(1182) | Inactive | Inactive | Inactive | No |
| A(1183) | Weakly Uveitogenic | N/A | Requires High Concentration | N/A |
| A(1184) | High | High | Similar to Parent | N/A |
| A(1185) | Weakly Uveitogenic | Poorly Immunogenic | Requires High Concentration | N/A |
| A(1186) | High | High | Similar to Parent | N/A |
| A(1187) | High | High | Similar to Parent | N/A |
| A(1188) | Uveitogenic & Immunogenic | Fails to Stimulate | Yes | |
| A(1189) | Uveitogenic & Immunogenic | Fails to Stimulate | Yes | |
| A(1190) | Very Weakly Uveitogenic | Non-immunogenic | Requires Exceedingly High Concentration | N/A |
Data derived from studies on analogs of peptide 1181-1191 of bovine IRBP in Lewis rats. nih.gov
This detailed understanding of the structure-activity relationship is the cornerstone for the future rational design of R16 analogs. The potential exists to create a new generation of therapeutic peptides with tailored properties. For targeted immunomodulation, analogs could be designed to be non-pathogenic but still capable of inducing a T-cell response that is protective, a concept supported by findings that T-cells activated against self-antigens can be neuroprotective. nih.gov For targeted neuroprotection, the goal would be to develop analogs that completely lack uveitogenic potential but retain or even enhance the ability to protect retinal neurons. The creation of such analogs, which are immunogenic but not pathogenic, has been demonstrated for other retinal antigens like S-Ag, suggesting this is a viable strategy for R16 as well. aai.org
Future research in this area will likely involve more advanced techniques such as computational modeling to predict the effects of different amino acid substitutions and modifications. The development of such rationally designed R16 analogs holds significant promise for the treatment of neurodegenerative retinal diseases and autoimmune ocular conditions.
Q & A
Q. What is the role of IRBP-derived peptide R16 in inducing experimental autoimmune uveitis (EAU)?
R16, a 15-amino-acid peptide (ADGSSWEGVGVVPDV) derived from interphotoreceptor retinoid-binding protein (IRBP), is a potent inducer of EAU in rodent models. It mimics retinal autoantigens, triggering T-cell-mediated inflammation in the eye. Immunization with R16 (30–50 µg) emulsified in complete Freund’s adjuvant (CFA) induces EAU in susceptible rat strains like Lewis (RT1l), with histopathological features resembling human uveitis .
Q. What are the molecular characteristics and storage protocols for R16?
Q. Which animal models are most responsive to R16-induced EAU?
Lewis rats (RT1l haplotype) show severe EAU, while WKAH (RT1k) and BUF (RT1b) exhibit moderate or low-grade inflammation. SDJ (RT1u) and TO rats are resistant .
Advanced Research Questions
Q. How do MHC haplotypes influence R16’s uveitogenicity?
R16 binds multiple MHC class II molecules (e.g., RT1l, RT1k), enabling T-cell activation across strains. However, its immunogenicity varies:
- RT1l (Lewis rats) : Severe EAU due to high-affinity TCR-MHC interactions.
- RT1b (BUF rats) : Low inflammation (20% incidence) due to weak epitope presentation .
Advanced studies should use flow cytometry to quantify MHC-peptide binding affinity or adopt RMA-S cell assays to validate MHC stabilization .
Q. What methodological pitfalls affect R16’s stability and experimental outcomes?
- Trifluoroacetate (TFA) salts : Residual TFA from peptide synthesis alters cell viability (nanomolar toxicity) and induces artifactual antibody responses. Dialyze or lyophilize peptides to remove TFA .
- Adjuvant selection : Bordetella pertussis enhances EAU severity in some protocols but has minimal impact in others. Use Mycobacterium tuberculosis H37Ra for consistent T-cell priming .
Q. How can contradictory data on R16-induced EAU severity be resolved?
Discrepancies arise from:
Q. What advanced techniques elucidate R16’s role in T-cell regulation?
- Adoptive transfer : Transfer R16-specific T cells into naïve rats to study recurrent vs. monophasic uveitis .
- CTL assays : Use 51Chromium-release assays to quantify cytotoxic T-cell responses to R16 .
- RNA-seq : Profile splenocytes from immunized rats to identify TGF-β or IL-10 pathways in regulatory T-cell induction .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
